molecular formula C11H13Br2NO B3284129 N-Benzyl-2,4-dibromobutanamide CAS No. 77868-77-0

N-Benzyl-2,4-dibromobutanamide

Cat. No.: B3284129
CAS No.: 77868-77-0
M. Wt: 335.03 g/mol
InChI Key: JHRBUCNZOFIPCA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds that have garnered significant interest due to their diverse reactivity and potential applications. The presence of halogen atoms, in this case, bromine, dramatically influences the electronic properties and reactivity of the amide. The carbon-bromine bonds in N-Benzyl-2,4-dibromobutanamide are susceptible to nucleophilic substitution and elimination reactions, making the compound a potentially versatile intermediate in the synthesis of more complex molecules.

The electroreductive cleavage of carbon-halogen bonds in such compounds has been a subject of extensive study for over seven decades, finding applications in both organic electrosynthesis and environmental remediation. science.gov The strategic placement of two bromine atoms in this compound offers the potential for sequential or double displacement reactions, allowing for the introduction of various functional groups and the construction of cyclic structures. For instance, a related compound, N-methyl-2,4-dibromobutanamide, is known to undergo cyclization to form N-methyl-3-bromo-2-pyrrolidinone in the presence of a base. collectionscanada.gc.ca

Significance of N-Substituted Butanamide Scaffolds in Chemical Research

The N-substituted butanamide scaffold is a prevalent structural motif in a wide array of biologically active molecules and functional materials. The butanamide unit provides a flexible four-carbon chain that can adopt various conformations, while the N-substituent, in this case, a benzyl (B1604629) group, can significantly impact the compound's properties, including its lipophilicity and potential for aromatic interactions.

N-substituted scaffolds, in general, are of high interest in medicinal chemistry. nih.gov For example, novel N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives have been synthesized and investigated for their potential anticonvulsant properties. dergipark.org.tr Furthermore, indole-based hybrid oxadiazole scaffolds featuring N-(substituted-phenyl)butanamides have been synthesized and shown to possess potent urease inhibitory activity, highlighting the therapeutic potential of this structural class. rsc.orgrsc.org The indole (B1671886) core, an important component in many drugs, is a testament to the value of N-substituted amide scaffolds in drug discovery. rsc.org

Overview of Research Trajectories for Multifunctional Halogenated Organic Compounds

The field of multifunctional halogenated organic compounds is a dynamic area of research, driven by the quest for new materials with tailored properties. Halogen atoms can influence a molecule's physical and biological properties, including its crystal packing, photoluminescence, and dielectric response. rsc.org The introduction of halogens can lead to the development of materials with applications in sensors, optoelectronic devices, and pharmaceuticals. rsc.orgnih.gov

Research into halogenated organic compounds has revealed their widespread presence and, in some cases, their persistence in the environment, leading to concerns about their ecological impact. nih.govresearchgate.net This has spurred research into their detoxification and the development of more benign alternatives. science.gov Concurrently, the unique properties imparted by halogens continue to be exploited in materials science. For example, a halogen regulation strategy has been successfully used to synthesize multifunctional organic-inorganic hybrid materials with tunable photoluminescent and dielectric properties. rsc.org The study of compounds like this compound contributes to a deeper understanding of the structure-property relationships in this important class of molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,4-dibromobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c12-7-6-10(13)11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRBUCNZOFIPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2,4 Dibromobutanamide

Established Synthetic Pathways to N-Benzyl-2,4-dibromobutanamide

The formation of this compound is most directly achieved through the condensation of a reactive carboxylic acid derivative with benzylamine. This approach is a standard and widely used method for amide synthesis.

Synthesis via 2,4-Dibromobutanoyl Chloride and Benzylamine Condensation

The principal and most direct route for synthesizing this compound involves the reaction of 2,4-dibromobutanoyl chloride with benzylamine. google.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The process is typically carried out in an anhydrous organic solvent, such as dichloromethane, to prevent hydrolysis of the reactive acyl chloride. google.com A base, commonly a tertiary amine like triethylamine (B128534) (Et3N), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct of the condensation. google.com The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction before being allowed to proceed to completion. google.com A similar synthesis has been documented using 4-chlorobenzylamine, resulting in the corresponding N-(4-chlorobenzyl)-2,4-dibromobutanamide with a reported yield of 78%. google.com

Table 1: Reaction Parameters for N-(4-chlorobenzyl)-2,4-dibromobutanamide Synthesis google.com

ParameterValue
Benzylamine Derivative4-chlorobenzylamine
Acyl Chloride2,4-dibromo-butyryl chloride
BaseTriethylamine (Et3N)
SolventAnhydrous Dichloromethane
Temperature0 °C to room temperature
Yield78%

Alternative Synthetic Routes Involving Butanamide Precursors

Alternative pathways can be envisioned that utilize pre-formed butanamide structures which are subsequently halogenated. Another related approach involves the synthesis of a similar compound, N-methyl-2,4-dibromobutanamide, which begins with γ-butyrolactone. collectionscanada.gc.ca In this multi-step process, the lactone is first converted to methyl 2,4-dibromobutanoate. collectionscanada.gc.ca This ester intermediate is then reacted with aqueous methylamine (B109427) to form N-methyl-2,4-dibromobutanamide. collectionscanada.gc.ca While the final product is different, this methodology illustrates a viable synthetic strategy that proceeds through a butanamide intermediate, which could be adapted for the synthesis of the N-benzyl analogue.

Precursor Synthesis and Optimization

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors, particularly the halogenated butanoyl chloride.

Derivatization of γ-Butyrolactone to Halogenated Butyryl Intermediates

The common starting material for the synthesis of the key precursor, 2,4-dibromobutanoyl chloride, is γ-butyrolactone. google.comdrugfuture.comwikipedia.org This simple lactone undergoes ring-opening and bromination to yield the necessary dibrominated butanoyl backbone. The reaction involves heating γ-butyrolactone with elemental bromine (Br2) in the presence of a catalyst, such as phosphorus tribromide (PBr3). google.comdrugfuture.com This step effectively opens the lactone ring and introduces bromine atoms at the 2- and 4-positions of the butyric acid chain.

Synthesis of 2,4-Dibromobutanoyl Chloride

Following the bromination of γ-butyrolactone, the resulting 2,4-dibromobutyric acid (or its acid bromide) is converted into the more reactive 2,4-dibromobutanoyl chloride. google.comdrugfuture.com This transformation is typically achieved by treating the crude dibrominated acid with a chlorinating agent, most commonly thionyl chloride (SOCl2). google.comdrugfuture.com The mixture is heated, and the resulting acyl chloride can then be purified by distillation. google.com This two-step conversion from γ-butyrolactone is a well-documented method for producing the key intermediate required for the condensation step. google.comdrugfuture.com

Table 2: Synthesis of 2,4-Dibromobutanoyl Chloride from γ-Butyrolactone google.com

StepReactantsReagents/CatalystsConditionsProduct
1. Brominationγ-Butyrolactone, Bromine (Br2)Phosphorus tribromide (PBr3)Heating at 110-115 °C2,4-dibromobutyric acid/bromide
2. Chlorination2,4-dibromobutyric acid/bromideThionyl chloride (SOCl2), DMFHeating at 90 °C2,4-dibromobutanoyl chloride

Green Chemistry Approaches in this compound Synthesis

While established synthetic routes are effective, they often employ hazardous reagents and generate significant waste, presenting opportunities for the application of green chemistry principles. The direct synthesis of this compound via greener methods is not extensively documented, but analogous reactions provide a framework for potential improvements.

For the amide formation step, conventional acid chloride routes have poor atom economy and involve corrosive reagents. walisongo.ac.id Alternative, greener methods for forming amide bonds include the direct condensation of carboxylic acids and amines catalyzed by substances like boric acid. walisongo.ac.id This approach generates water as the only byproduct, significantly improving the environmental profile of the reaction, although it may require higher temperatures and longer reaction times. walisongo.ac.id

For the bromination steps, the use of elemental bromine poses significant safety and environmental risks. Green chemistry seeks to replace such hazardous reagents. Electrochemical methods, for instance, can generate reactive bromine species in situ from less hazardous bromide salts, minimizing exposure and waste. rsc.org An electrochemical approach has been developed for the electrophilic bromination and spirocyclization of N-benzyl-acrylamides, demonstrating the feasibility of electrosynthesis in related systems. rsc.org Applying these principles—such as catalytic amidation and electrochemical bromination—could lead to more sustainable synthetic routes for this compound.

Stereoselective Synthesis Strategies for Chiral this compound Analogues

The creation of specific stereoisomers of this compound, which possesses two stereocenters at the C2 and C4 positions, requires sophisticated synthetic approaches that can control the spatial orientation of the bromine substituents. Stereoselective strategies aim to produce a single diastereomer or enantiomer in high yield, minimizing the formation of unwanted isomers. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled syntheses.

One plausible and effective strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound analogues, a chiral amine, such as a derivative of phenylethylamine or a camphor-based auxiliary, could be used to form a chiral amide. The inherent chirality of the auxiliary would then influence the facial selectivity of the subsequent bromination steps.

A potential precursor for such a synthesis would be an unsaturated analogue, like N-benzyl-but-2-enamide or N-benzyl-but-3-enamide, attached to a chiral auxiliary. The diastereoselective bromination of the double bond would then lead to the desired dibrominated product. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the brominating agent from a specific face of the alkene, resulting in a high diastereomeric excess (d.e.).

Table 1: Examples of Chiral Auxiliaries for Stereoselective Synthesis

Chiral AuxiliaryType of ControlPotential Application
(R)-(+)-1-PhenylethylamineAmine-basedFormation of a chiral amide to direct bromination.
(S)-4-Benzyl-2-oxazolidinoneOxazolidinone-basedAcylation followed by stereoselective bromination of the derived enolate. sigmaaldrich.com
(1R,2S)-(-)-EphedrineAmino alcohol-basedCan be used to form chiral amides or other derivatives. sigmaaldrich.com
CamphorsultamSulfonamide-basedFormation of a chiral N-acylsultam for directed reactions.

Another powerful approach is the use of chiral catalysts. Asymmetric catalysis has the advantage of using a small amount of a chiral molecule to generate a large quantity of an enantiomerically enriched product. For instance, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the bromination of an achiral N-benzylbutenamide. The catalyst would transiently interact with the substrate or the brominating reagent to create a chiral environment, leading to an enantioselective transformation.

Recent advances in organocatalysis have demonstrated the potential for highly enantioselective bromoaminocyclization reactions, which could be adapted for the synthesis of related chiral structures. rsc.org For example, a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst could activate the alkene towards electrophilic attack by a bromine source like N-bromosuccinimide (NBS), while simultaneously controlling the stereochemistry of the addition. rsc.orgorganic-chemistry.org

Table 2: Potential Stereoselective Bromination Strategies

StrategySubstrateReagentsCatalyst/AuxiliaryExpected Outcome
Auxiliary-controlled Diastereoselective BrominationChiral N-benzyl-but-2-enamideBr₂, NBSChiral amine (e.g., (R)-1-phenylethylamine)High diastereomeric excess of the dibromo product.
Catalyst-controlled Enantioselective BrominationN-benzyl-but-2-enamideNBS, nucleophileChiral Lewis acid or organocatalystHigh enantiomeric excess of the dibromo product.
Diastereoselective AminobrominationN-(4-(diphenylphosphoryl)benzyl) cinnamamidesTsNH₂, NBS, PhI(OAc)₂Group-Assisted Purification (GAP) auxiliaryHigh diastereoselectivity (up to 18:1 dr reported for similar systems). nih.gov

Research into the diastereoselective aminobromination of electron-deficient olefins has shown that high levels of stereocontrol can be achieved. nih.gov In a related system, the use of a Group-Assisted Purification (GAP) auxiliary attached to a cinnamamide (B152044) substrate allowed for highly diastereoselective aminobromination, achieving diastereomeric ratios as high as 18:1. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound analogues by starting with a suitable unsaturated precursor.

Furthermore, the choice of the brominating agent and reaction conditions is crucial for achieving high stereoselectivity. Reagents such as N-bromosuccinimide (NBS) are often preferred over molecular bromine due to their milder nature and easier handling. organic-chemistry.org The solvent, temperature, and presence of additives can also significantly impact the stereochemical outcome of the reaction.

Chemical Reactivity and Transformative Chemistry of N Benzyl 2,4 Dibromobutanamide

Reactions Involving the Amide Moiety

The amide functional group in N-benzyl-2,4-dibromobutanamide is relatively stable but can undergo specific transformations under appropriate conditions, such as hydrolysis and reduction.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by either acid or base and typically requires heating. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Subsequent proton transfers and elimination of benzylamine (which is protonated to benzylammonium under acidic conditions) leads to the formation of 2,4-dibromobutanoic acid. The reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis : In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. chemistrysteps.com This is followed by the elimination of the benzylamide anion, which then deprotonates the newly formed carboxylic acid. This acid-base reaction drives the equilibrium towards the products, 2,4-dibromobutanoic acid (as its carboxylate salt) and benzylamine. chemistrysteps.com

The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org This transformation converts the this compound into the corresponding amine, N-benzyl-2,4-dibromobutan-1-amine. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of an oxygen-aluminum species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. ucalgary.ca Softer reducing agents like sodium borohydride are generally not effective for the reduction of amides. ucalgary.ca

ReagentSolventProductReference
1) LiAlH₄ (excess) 2) H₂O workupTetrahydrofuran (THF)N-benzyl-2,4-dibromobutan-1-amine ucalgary.calibretexts.org

This table represents a typical outcome for the reduction of an N-substituted amide.

Cyclization and Rearrangement Reactions

The presence of two bromine atoms and a nucleophilic amide nitrogen within the same molecule makes this compound a prime candidate for intramolecular reactions, leading to the formation of various heterocyclic systems.

The intramolecular cyclization of this compound is a plausible route for the synthesis of substituted pyrrolidinones, a structural motif present in many biologically active compounds. The reaction likely proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen attacks one of the bromine-bearing carbon atoms.

Depending on the reaction conditions, two primary cyclization pathways can be envisioned:

5-endo-tet cyclization: Attack at the C4 position would lead to the formation of a five-membered pyrrolidinone ring. This is generally a favored pathway for the formation of five-membered rings. The resulting product would be a 4-bromo-1-benzylpyrrolidin-2-one.

3-exo-tet cyclization: Attack at the C2 position would result in a three-membered aziridine ring, which is generally less favored and more strained.

The regioselectivity of the cyclization is expected to be influenced by factors such as the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base would be required to deprotonate the amide nitrogen, initiating the cyclization.

Table 1: Hypothetical Reaction Conditions for the Cyclization of this compound

EntryBaseSolventTemperature (°C)Major Product
1Sodium Hydride (NaH)Tetrahydrofuran (THF)254-bromo-1-benzylpyrrolidin-2-one
2Potassium tert-butoxideDimethylformamide (DMF)04-bromo-1-benzylpyrrolidin-2-one
3Cesium CarbonateAcetonitrile80Mixture of products

Beyond simple cyclization, the intramolecular reactivity of this compound could be explored under various conditions. For instance, radical-initiated cyclizations could lead to different regioisomers or even rearranged products. The presence of the benzyl (B1604629) group could also influence the stereochemical outcome of these reactions.

Furthermore, computational studies could provide valuable insights into the mechanistic pathways of these intramolecular reactions. Density Functional Theory (DFT) calculations, for example, could help in determining the activation energies for the different possible cyclization pathways, thus predicting the most likely product under a given set of conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms in this compound serve as handles for such transformations, allowing for the introduction of a wide variety of substituents.

The differential reactivity of the bromine atoms at the C2 and C4 positions could potentially allow for selective functionalization. The α-bromo group (at C2) is activated by the adjacent carbonyl group, making it more susceptible to nucleophilic attack and potentially more reactive in certain cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated products.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst/LigandProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄Phenyl-substituted butanamide
HeckStyrenePd(OAc)₂ / P(o-tol)₃Styryl-substituted butanamide
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIPhenylethynyl-substituted butanamide
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPMorpholinyl-substituted butanamide

Comparative Reactivity Studies with Related Dibromoamides (e.g., N-Methyl-2,4-dibromobutanamide)

A comparative study of the reactivity of this compound with its N-methyl analog, N-Methyl-2,4-dibromobutanamide, would provide valuable insights into the role of the N-substituent.

The larger steric bulk of the benzyl group compared to the methyl group is expected to influence the rate and outcome of both intramolecular and intermolecular reactions. In cyclization reactions, the benzyl group might favor certain conformations that lead to a higher diastereoselectivity in the formation of the pyrrolidinone ring.

In palladium-catalyzed cross-coupling reactions, the N-benzyl group could have electronic effects that modulate the reactivity of the bromine atoms. Furthermore, the presence of the aromatic ring in the benzyl group could lead to interactions with the palladium catalyst, potentially influencing the efficiency and selectivity of the coupling process.

Table 3: Predicted Reactivity Comparison

Reaction TypeThis compoundN-Methyl-2,4-dibromobutanamideRationale for Difference
Intramolecular Cyclization Potentially higher diastereoselectivityLower diastereoselectivitySteric influence of the benzyl group on the transition state.
Palladium-Catalyzed Coupling May exhibit different reaction rates or selectivityBaseline reactivityElectronic and steric effects of the N-substituent.

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2,4 Dibromobutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

NMR spectroscopy is an indispensable tool for probing the electronic environment of atomic nuclei, thereby providing detailed information about molecular structure and dynamics in solution. For N-Benzyl-2,4-dibromobutanamide, NMR techniques are crucial for determining its conformational preferences and investigating the potential for restricted rotation around the amide bond.

The structural framework of this compound can be meticulously mapped out using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information regarding the connectivity and diastereotopicity of the protons. A closely related analog, N-(4-chlorobenzyl)-2,4-dibromobutanamide, exhibits characteristic signals that can be used as a reference. For this compound, the aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂-Ph) are diastereotopic due to the chiral center at C2 and would be expected to appear as a doublet of doublets or a complex multiplet around 4.4-4.6 ppm. The methine proton at the C2 position (CH-Br) would also be a multiplet, anticipated around 4.8 ppm. The methylene (B1212753) protons at C3 (CH₂) would likely be diastereotopic and show complex splitting patterns in the 2.4-2.8 ppm region, while the protons at C4 (CH₂-Br) would be found further downfield, around 3.6 ppm, due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of 165-170 ppm. The carbons of the phenyl ring would appear between 127 and 138 ppm. The benzylic carbon (CH₂-Ph) is anticipated around 44 ppm. The C2 carbon, bonded to bromine, would be found in the 45-55 ppm range, while the C3 and C4 carbons would resonate at approximately 35 ppm and 30 ppm, respectively, with the C-Br bond causing a notable upfield shift compared to an unsubstituted alkane, a phenomenon known as the "heavy atom effect".

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming, for example, the coupling between the C2-H and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation around the amide bond and the relative orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values based on analogous structures and established NMR principles. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 168.0
C2-H 4.8 (m) 50.0
C3-H₂ 2.6 (m) 35.0
C4-H₂ 3.6 (m) 30.0
CH₂-Ph 4.5 (m) 44.0
C-ipso - 138.0
C-ortho 7.3 (m) 128.0
C-meta 7.4 (m) 129.0

The amide C-N bond in this compound has a partial double bond character due to resonance, which restricts rotation around this bond. This can lead to the existence of two distinct rotational isomers (rotamers), often designated as E and Z. At room temperature, the interconversion between these rotamers might be slow on the NMR timescale, resulting in two separate sets of signals for the atoms near the amide bond.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are the primary method for investigating such rotational barriers. By monitoring the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the rate of exchange between the rotamers. At low temperatures, where the rotation is slow, distinct signals for each rotamer would be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures where the rotation is fast.

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency difference (Δν) between the signals of the two rotamers at low temperature. For N-benzyl amides, these barriers are typically in the range of 15-23 kcal/mol. The study of these rotational barriers provides valuable insight into the steric and electronic factors that govern the conformational flexibility of the molecule.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Another characteristic absorption is the N-H stretching vibration of the secondary amide, which is expected as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (amide II band) usually appears around 1550 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C-C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching modes are also expected to be observable in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound This table presents predicted vibrational frequencies. Actual experimental values may vary.

Vibrational Mode Predicted Infrared (IR) Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300 (s) Weak
Aromatic C-H Stretch 3030 (m) Strong
Aliphatic C-H Stretch 2920 (m) Medium
C=O Stretch (Amide I) 1650 (s) Medium
N-H Bend (Amide II) 1550 (s) Weak
Aromatic C=C Stretch 1600, 1495, 1450 (m) Strong
C-N Stretch 1250 (m) Medium

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₃Br₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion would be characteristic, showing the presence of two bromine atoms (with their natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pathways can provide valuable structural information. A key fragmentation pathway for N-benzyl amides is the alpha-cleavage, leading to the formation of the stable tropylium (B1234903) ion (m/z 91) from the benzyl group. Another common fragmentation is the cleavage of the amide bond. The loss of bromine atoms would also be an expected fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted m/z values for key fragments. The relative intensities are qualitative.

m/z Value Possible Fragment Identity Fragmentation Pathway
333/335/337 [M]⁺ (Molecular Ion) -
254/256 [M - Br]⁺ Loss of a bromine atom
175 [M - 2Br]⁺ Loss of two bromine atoms
106 [C₆H₅CH₂NH]⁺ Cleavage of the amide bond

X-ray Crystallography for Solid-State Molecular Architecture (If Single Crystals Available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If single crystals of this compound could be grown, this technique would provide precise information about bond lengths, bond angles, and torsion angles. It would also reveal the conformation adopted by the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. The solid-state structure could then be compared with the solution-phase conformational preferences determined by NMR spectroscopy.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Chiral Forms Investigated)

The structure of this compound contains a chiral center at the C2 position. Therefore, this compound can exist as a pair of enantiomers. If the compound were synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assessing its enantiomeric purity and determining its absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule and provide a unique spectroscopic fingerprint for each enantiomer. In the absence of a chiral synthesis or resolution, the compound would exist as a racemic mixture, which is optically inactive and thus would not show a signal in chiroptical spectroscopy.

Computational and Theoretical Investigations of N Benzyl 2,4 Dibromobutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies were found that specifically detail the use of quantum chemical calculations to investigate the electronic structure and reactivity of N-Benzyl-2,4-dibromobutanamide.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

There are no available research findings or data tables from Density Functional Theory (DFT) studies that elucidate the reaction mechanisms involving this compound.

Frontier Molecular Orbital (FMO) Analysis

An analysis of Frontier Molecular Orbitals (HOMO-LUMO) for this compound, including energy gap calculations and visualizations of orbital distributions, is not available in the current scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics simulation studies have been published that explore the conformational space of this compound. Consequently, there is no data on its conformational flexibility, solvent effects on its structure, or its dynamic behavior.

Prediction of Spectroscopic Parameters via Computational Methods

There are no published computational studies that predict the spectroscopic parameters (such as 1H-NMR, 13C-NMR, IR, or UV-Vis spectra) of this compound. Therefore, a comparison between theoretically predicted and experimentally determined spectra cannot be provided.

In Silico Screening for Potential Molecular Interactions (Excluding Efficacy/Safety/Dosage/Clinical Data)

No in silico screening or molecular docking studies involving this compound have been reported in the scientific literature. As a result, there is no information available regarding its potential binding modes or interactions with specific protein targets.

Applications of N Benzyl 2,4 Dibromobutanamide in Complex Molecule Synthesis

Role as a Versatile Building Block for Azetidine (B1206935) Synthesis and Related N-Heterocycles

The structural arrangement of N-Benzyl-2,4-dibromobutanamide makes it a promising precursor for the synthesis of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of bromine atoms at both the α- and γ-positions relative to the amide carbonyl group allows for the potential of an intramolecular cyclization reaction.

The proposed pathway for azetidine formation would involve the nucleophilic attack of the amide nitrogen onto the carbon bearing the γ-bromine atom. This reaction is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the ring-closing step. The N-benzyl group serves to protect the nitrogen during this process and can be subsequently removed if desired.

Proposed Intramolecular Cyclization for Azetidine Synthesis:

StepDescriptionReactantProduct
1. Deprotonation A base removes the acidic proton from the amide nitrogen, forming a more nucleophilic amide anion.This compoundN-Benzyl-2-bromo-azetidin-2-one
2. Intramolecular Nucleophilic Substitution The amide anion attacks the γ-carbon, displacing the bromide ion and forming the four-membered azetidine ring.--

The resulting product, an N-benzyl-3-bromoazetidin-2-one, is a valuable intermediate itself. The remaining bromine atom at the 3-position can be further functionalized through various substitution reactions, allowing for the introduction of diverse chemical moieties and the construction of more complex azetidine derivatives. This positions this compound as a key starting material for creating libraries of substituted azetidines for various research applications.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

While direct evidence for the use of this compound in the synthesis of specific drugs is not publicly available, its structural motifs are present in many biologically active compounds. Halogenated amides and N-benzyl groups are common features in molecules designed for therapeutic purposes. The reactivity of the two carbon-bromine bonds allows for the introduction of various functional groups, making it a versatile scaffold for medicinal chemistry.

The α-bromo amide moiety is a known pharmacophore and a reactive intermediate for the synthesis of various heterocyclic systems. For instance, it can serve as an electrophilic partner in reactions with a wide range of nucleophiles to construct carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Potential Pharmaceutical Scaffolds Derivable from this compound:

Scaffold TypeSynthetic StrategyPotential Therapeutic Area
Substituted Azetidines Intramolecular cyclization followed by substitution of the remaining bromine.Antibacterials, enzyme inhibitors
Pyrrolidines and Piperidines Reaction with appropriate dinucleophiles to form five- or six-membered rings.CNS disorders, antivirals
Functionalized Amino Acids Nucleophilic displacement of the bromine atoms with amine or carboxylate groups.Metabolic disorders, neuroscience
Polycyclic Heterocycles Multi-step sequences involving cyclization and further annulation reactions.Oncology, inflammatory diseases

The N-benzyl group, while often used as a protecting group, can also contribute to the biological activity of the final molecule through interactions with biological targets. The versatility of this compound makes it a valuable starting point for the exploration of new chemical space in drug discovery.

Utility in the Creation of Novel Organic Materials and Ligands

The bifunctional nature of this compound also lends itself to applications in materials science and coordination chemistry. The two bromine atoms can act as handles for polymerization or for attachment to surfaces and nanoparticles.

In the realm of polymer chemistry, this compound could potentially be used as a monomer or a cross-linking agent. For example, polycondensation reactions with difunctional nucleophiles could lead to the formation of novel polymers with tailored properties. The presence of the amide and benzyl (B1604629) groups could impart specific characteristics such as hydrogen bonding capabilities and aromatic interactions, influencing the material's thermal and mechanical properties.

As a ligand in coordination chemistry, the amide nitrogen and the potential for the bromine atoms to be replaced by other coordinating groups make this compound an interesting candidate for the synthesis of novel metal complexes. The benzyl group can be modified to tune the steric and electronic properties of the resulting ligand.

Potential Applications in Materials and Ligand Synthesis:

Application AreaSynthetic ApproachPotential Properties/Functionality
Polymer Synthesis Polycondensation with dinucleophiles or radical polymerization after modification.Thermally stable polymers, functional materials.
Surface Modification Grafting onto surfaces through reactions of the bromine atoms.Altered surface polarity, biocompatibility.
Ligand Design Substitution of bromine atoms with coordinating groups (e.g., pyridyl, phosphino).Catalysis, metal-organic frameworks (MOFs).

The ability to introduce functionality at two distinct points in the molecule provides a high degree of control over the final structure of the material or ligand, opening up possibilities for the creation of new functional organic materials and catalysts.

Structure Activity Relationship Sar Exploration Within N Benzyl Amide Derivatives Mechanistic Focus Only

Investigation of N-Benzyl Amide Moieties in Molecular Recognition Processes

The N-benzyl amide moiety is a key player in how a molecule interacts with its biological target, such as an enzyme. The amide bond itself is a critical functional group found in many biologically active compounds and can participate in hydrogen bonding, a fundamental interaction in molecular recognition. The benzyl (B1604629) group, an aromatic ring attached to a methylene (B1212753) group, adds another layer of complexity and potential for interaction.

Research into N-benzyl benzamide (B126) derivatives has revealed their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of Alzheimer's disease. mdpi.com Molecular docking studies of certain benzamide derivatives have shown that these molecules can interact with the active sites of these enzymes. mdpi.com For instance, hydrogen bonds can form between the ligand (the N-benzyl amide derivative) and amino acid residues within the enzyme's active site. mdpi.com The nature of these interactions, whether the ligand acts as a hydrogen bond donor or acceptor, is crucial for the binding affinity. mdpi.com

Furthermore, the N-benzyl group can engage in hydrophobic interactions and π-π stacking with aromatic residues in the enzyme's binding pocket. The flexibility of the benzyl group allows it to adopt various conformations, enabling an optimal fit within the binding site. In some cases, N-benzyl amide derivatives have been developed as potent inhibitors for enzymes like γ-secretase, which is implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. nih.govresearchgate.net

The interaction of these moieties is not limited to enzyme inhibition. In the context of Proteolysis Targeting Chimeras (PROTACs), novel benzamide-type binders for the Cereblon (CRBN) E3 ligase have been developed. nih.gov The binding affinity of these molecules is influenced by intramolecular hydrogen bonds, which can predetermine the ligand's conformation, making it more amenable to binding with the target protein. nih.gov

Influence of Halogenation Pattern on Molecular Interactions

The presence, position, and type of halogen atoms on a chemical scaffold can significantly impact its molecular interactions, exclusive of any resulting changes in efficacy or safety. Halogenation can alter a molecule's electronic properties, lipophilicity, and its ability to form specific interactions like halogen bonds.

In the case of benzamide scaffolds, the introduction of a fluorine atom at the ortho position has been shown to be a positive design element. nih.gov This substitution can lead to the formation of intramolecular hydrogen bonds of the C-X···H–N type (where X is the halogen), which can stabilize the bioactive conformation of the molecule. nih.gov This pre-organization of the ligand's shape can lead to a higher affinity for its molecular target. nih.gov

Moreover, halogenation affects the electronic nature of the aromatic ring. By substituting a hydrogen atom with a halogen, the aromatic ring becomes more electron-deficient, and the amide NH group becomes more acidic. nih.gov These electronic modifications can influence the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, fluorinated benzamide derivatives have demonstrated increased binding affinity for CRBN. nih.gov The introduction of fluorine can also increase the lipophilicity of a compound, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a protein. nih.gov

The study of α-haloamides provides further insight into the role of halogens. The presence of a halogen on the carbon atom adjacent to the carbonyl group can influence the reactivity and conformational preferences of the amide. nih.gov While not directly related to binding affinity in all cases, these structural constraints can play a role in orienting the molecule correctly for interaction with its target.

Design Principles for Modulating Molecular Target Affinity in Related Scaffolds

The rational design of molecules with high affinity for a specific biological target is a cornerstone of medicinal chemistry. For scaffolds related to N-benzyl amides, several design principles can be applied to modulate their binding affinity.

One key principle is the concept of "privileged structures," which are molecular frameworks that are able to bind to multiple biological targets. unife.it The N-benzyl amide scaffold can be considered a component of such structures. By understanding the key interactions that this scaffold can make, chemists can design libraries of compounds with diverse substitutions to probe the SAR for a particular target.

Linker design is another critical aspect, especially in more complex molecules like peptide-drug conjugates. nih.gov The linker connects different parts of a molecule and must be carefully chosen so as not to interfere with the binding of the active moieties. nih.gov While N-Benzyl-2,4-dibromobutanamide is a smaller molecule, the principles of linker design regarding length, flexibility, and chemical nature can be conceptually applied to the butanamide chain to optimize interactions with a target.

Furthermore, the strategic placement of functional groups that can participate in specific interactions is a powerful tool. As discussed, the introduction of halogens can lead to favorable intramolecular and intermolecular interactions. nih.gov Similarly, other functional groups can be introduced to act as hydrogen bond donors or acceptors, or to engage in hydrophobic or ionic interactions. The goal is to create a molecule with a high degree of complementarity to the binding site of the target protein.

Computational methods, such as molecular docking, are invaluable in the design process. mdpi.commdpi.com These methods can predict how a molecule might bind to a target and can help to prioritize which compounds to synthesize and test. By visualizing the potential binding modes, researchers can make more informed decisions about how to modify a scaffold to improve its affinity.

Future Research Directions and Unexplored Avenues for N Benzyl 2,4 Dibromobutanamide

Development of Novel Catalytic Transformations

The molecular architecture of N-Benzyl-2,4-dibromobutanamide, featuring two bromine atoms at the 2- and 4-positions, presents a fertile ground for exploring a variety of catalytic transformations. The differential reactivity of the α-bromo and γ-bromo positions could be exploited to achieve selective functionalization, leading to a diverse array of novel compounds.

Future research could focus on:

Selective C-Br Bond Functionalization: Developing catalytic systems (e.g., palladium, copper, or nickel-based catalysts) that can selectively activate one C-Br bond over the other. This would allow for sequential, site-specific modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Asymmetric Catalysis: The chiral center at the C2 position invites the development of enantioselective catalytic methods. This could involve asymmetric substitution of the α-bromine atom to produce enantiomerically pure derivatives, which is crucial for studying stereospecific biological activities, a concept highlighted in studies of related anticonvulsant acetamides where the (R)-stereoisomer showed significantly higher potency. nih.gov

Intramolecular Cyclization: The presence of bromine atoms at both the 2- and 4-positions makes this compound an ideal precursor for catalytic intramolecular cyclization reactions to form substituted pyrrolidine or other heterocyclic structures. These scaffolds are prevalent in many biologically active molecules.

Dehalogenation and Reductive Coupling Reactions: Investigating catalytic dehalogenation or reductive coupling reactions could provide pathways to either the monobrominated or fully debrominated analogues, further expanding the chemical space accessible from this starting material.

A summary of potential catalytic transformations is presented in the table below.

Transformation Type Potential Reagents/Catalysts Potential Product Scaffold Rationale/Significance
Selective Cross-CouplingPd(OAc)₂, CuI, NiCl₂(dppp)Arylated or Alkynylated AmidesIntroduction of molecular complexity and diversity.
Asymmetric SubstitutionChiral Ligands (e.g., BINAP, BOX)Enantiopure α-Substituted AmidesAccess to stereospecific biological probes.
Intramolecular CyclizationLewis Acids, Transition MetalsSubstituted PyrrolidinesSynthesis of valuable heterocyclic motifs.
Reductive DehalogenationH₂, Pd/C; Radical InitiatorsMonobromo or Debrominated AmidesAccess to a wider range of structural analogues.

Exploration of Biological Target Engagement Mechanisms at a Molecular Level

The biological activity of this compound is currently uncharacterized. However, the N-benzylamide moiety is a common feature in a variety of biologically active compounds, including anticonvulsants and enzyme inhibitors. nih.govnih.gov This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.

Unexplored avenues in this area include:

Target Identification and Validation: High-throughput screening of this compound and its derivatives against a panel of biological targets (e.g., kinases, proteases, ion channels) could identify potential protein partners. For instance, related N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3. nih.gov

Mechanism of Action Studies: Once a biological target is identified, detailed molecular-level studies would be necessary to elucidate the mechanism of action. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, computational modeling and docking studies, and structure-activity relationship (SAR) analyses. The α-bromo group, in particular, could act as a covalent handle to irreversibly bind to a target protein, which can be a powerful tool for chemical biology research.

Comparative SAR Studies: A systematic exploration of the SAR by modifying the benzyl (B1604629) group, the amide linker, and the positions and nature of the halogen atoms would provide critical insights into the structural requirements for biological activity. Studies on related N-benzyl 2-acetamido-3-methoxypropionamides have shown that substitutions on the N-benzyl group can significantly impact anticonvulsant activity. nih.gov

The table below outlines a potential workflow for investigating the biological activity of this compound.

Research Phase Key Techniques Objective
Target IdentificationHigh-Throughput Screening, Phenotypic ScreeningTo identify the biological targets or pathways modulated by the compound.
Mechanism of ActionX-ray Crystallography, Molecular Docking, Enzyme KineticsTo understand how the compound interacts with its target at a molecular level.
Structure-Activity RelationshipSynthesis of Analogues, Biological AssaysTo determine the key structural features responsible for biological activity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical entities from laboratory-scale synthesis to larger-scale production is a critical step in both academic and industrial research. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability.

Future research in this domain should explore:

Development of a Flow Synthesis Route: The synthesis of this compound could be adapted to a continuous flow process. This would likely involve the reaction of a suitable precursor, such as 2,4-dibromobutyryl chloride, with benzylamine in a flow reactor. The benefits would include improved reaction control, enhanced safety by minimizing the handling of hazardous reagents, and the potential for higher yields and purity.

Automated Synthesis of Derivatives: An automated synthesis platform could be employed to rapidly generate a library of this compound derivatives for SAR studies. By systematically varying the starting materials (e.g., different substituted benzylamines or alternative acyl chlorides), a large number of compounds could be synthesized and purified in a short period, accelerating the drug discovery process.

In-line Analysis and Optimization: The integration of in-line analytical techniques (e.g., IR, NMR, HPLC) into a flow synthesis setup would allow for real-time reaction monitoring and optimization of reaction parameters such as temperature, residence time, and stoichiometry.

The potential advantages of applying modern synthesis technologies to this compound are summarized below.

Technology Potential Advantages Research Focus
Flow ChemistryImproved safety, scalability, and process control.Development of a continuous synthesis protocol.
Automated SynthesisHigh-throughput library generation.Rapid exploration of structure-activity relationships.
In-line AnalyticsReal-time reaction optimization.Maximizing yield, purity, and efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.